Surinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

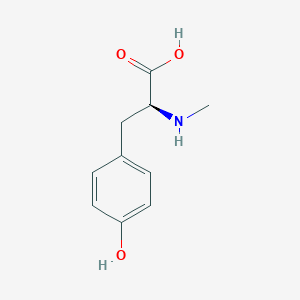

(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDLCFOOGCNDST-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201958 | |

| Record name | Surinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-49-5 | |

| Record name | N-Methyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Surinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SURINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ58N56TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Suramin's Mechanism of Action in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suramin (B1662206) is a polysulfonated naphthylurea compound that has been used for decades as an antiparasitic agent. Beyond its initial therapeutic application, suramin has emerged as a valuable pharmacological tool in the study of purinergic signaling. It is a broad-spectrum, non-selective antagonist of P2 purinergic receptors, which are cell-surface receptors activated by extracellular nucleotides such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). This technical guide provides an in-depth exploration of suramin's mechanism of action in purinergic signaling, with a focus on its interaction with P2X and P2Y receptor subtypes. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and modulate purinergic signaling pathways.

Core Mechanism of Action

Purinergic signaling is a fundamental cellular communication pathway involved in a vast array of physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation. This signaling is primarily mediated by two families of purinergic receptors: the ionotropic P2X receptors and the G protein-coupled P2Y receptors.

Suramin exerts its effects by acting as an antagonist at these receptors. Its mechanism of action, however, can vary depending on the specific receptor subtype and the experimental conditions. It has been shown to act as both a competitive and non-competitive antagonist.[1]

P2X Receptors: These are ligand-gated ion channels that, upon activation by ATP, allow the influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and cellular excitation. Suramin can block these channels, thereby inhibiting ATP-induced cellular responses.

P2Y Receptors: This family consists of eight subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that are coupled to various G proteins. Activation of these receptors triggers intracellular second messenger cascades, such as increases in inositol (B14025) phosphates and intracellular calcium, or inhibition of adenylyl cyclase. Suramin can competitively or non-competitively inhibit the binding of nucleotides to these receptors, thus blocking the downstream signaling events.

Quantitative Data on Suramin's Potency

The inhibitory potency of suramin varies considerably across the different P2 receptor subtypes. The following tables summarize the available quantitative data, including half-maximal inhibitory concentrations (IC₅₀), pA₂ values, and inhibitory constants (Ki), to provide a comparative overview of suramin's activity. It is important to note that these values can differ between studies due to variations in experimental systems (e.g., species, cell type, agonist concentration).

Table 1: Inhibitory Potency of Suramin at P2X Receptor Subtypes

| P2X Subtype | IC₅₀ (µM) | Antagonism Type | Reference(s) |

| P2X₁ | ~1 - 30 | Competitive | [2] |

| P2X₂ | > 50 - 100 | Non-competitive | [2] |

| P2X₃ | ~1 - 30 | Competitive | [2] |

| P2X₄ | > 100 - 300 | Largely insensitive | [2][3] |

| P2X₅ | ~10 - 30 | Competitive | [2] |

| P2X₇ | ~10 - 250 | Non-competitive | [2] |

Table 2: Inhibitory Potency of Suramin at P2Y Receptor Subtypes

| P2Y Subtype | pA₂ | Kᵢ (µM) | Antagonism Type | Reference(s) |

| P2Y₁ | 5.77 | - | Competitive | [4] |

| P2Y₂ | 4.32 - 5.03 | 19 (for a derivative) | Competitive | [4][5] |

| P2Y₄ | - | - | Less potent than at P2Y₂ | [6] |

| P2Y₆ | Weak antagonist | - | - | [4] |

| P2Y₁₁ | 6.09 | 0.82 | Competitive | [4] |

| P2Y₁₂ | 5.7 | - | Competitive | [7] |

| P2Y₁₃ | - | - | - | - |

| P2Y₁₄ | - | - | - | - |

Signaling Pathways and Suramin's Point of Intervention

The following diagrams illustrate the canonical signaling pathways for P2X and P2Y receptors and depict where suramin acts as an antagonist.

Experimental Protocols

To investigate the mechanism of action of suramin, several key experimental techniques are employed. The following sections provide detailed methodologies for these assays.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure the ion currents flowing through P2X receptor channels in response to ATP and their inhibition by suramin.

1. Cell Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the P2X receptor subtype of interest on glass coverslips.

-

On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose; pH adjusted to 7.4 with NaOH).

2. Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

The intracellular solution should contain (in mM): 140 KCl, 10 EGTA, 10 HEPES, 2 MgCl₂, adjusted to pH 7.3 with KOH.

3. Recording Procedure:

-

Obtain a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply the P2X receptor agonist (e.g., ATP or a stable analog like α,β-methylene ATP) at a concentration that elicits a submaximal current response.

-

After establishing a stable baseline response, co-apply the agonist with varying concentrations of suramin.

-

Wash out suramin and re-apply the agonist to check for reversibility of the inhibition.

4. Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of suramin.

-

Plot the normalized current as a function of suramin concentration to generate a concentration-response curve and determine the IC₅₀ value.

-

To determine the mechanism of antagonism (competitive vs. non-competitive), construct agonist concentration-response curves in the absence and presence of a fixed concentration of suramin. A parallel rightward shift in the agonist concentration-response curve is indicative of competitive antagonism.

Intracellular Calcium Measurement (Fura-2 AM Imaging)

This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following the activation of Gq-coupled P2Y receptors and their inhibition by suramin.

1. Cell Preparation:

-

Seed cells expressing the target P2Y receptor subtype in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

2. Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the cells and incubate them with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells with the salt solution to remove extracellular dye.

3. Assay Procedure:

-

Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Establish a baseline fluorescence reading by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add varying concentrations of suramin to the wells and incubate for a predetermined time.

-

Stimulate the cells by adding the appropriate P2Y receptor agonist (e.g., ATP, ADP, UTP, or UDP).

-

Continuously measure the fluorescence intensity at both excitation wavelengths before and after agonist addition.

4. Data Analysis:

-

Calculate the ratio of the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in [Ca²⁺]i.

-

Normalize the response in the presence of suramin to the control response (agonist alone).

-

Plot the normalized response against the suramin concentration to determine the IC₅₀ value.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the purinergic receptor and its displacement by suramin, allowing for the determination of binding affinity (Ki).

1. Membrane Preparation:

-

Culture cells expressing the target P2 receptor subtype and harvest them.

-

Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

2. Assay Procedure:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ATP, [³⁵S]ATPγS, or a selective radiolabeled antagonist).

-

Add increasing concentrations of unlabeled suramin to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive, high-affinity ligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Wash the filters with cold buffer to remove any unbound radioligand.

3. Data Analysis:

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the percentage of specific binding against the logarithm of the suramin concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Suramin remains a cornerstone tool for the pharmacological investigation of purinergic signaling. Its broad-spectrum antagonism of P2X and P2Y receptors, while limiting its therapeutic potential due to lack of selectivity, makes it an invaluable agent for dissecting the roles of these receptors in various physiological and pathophysiological contexts. A thorough understanding of its complex mechanism of action, including its subtype-dependent potency and mode of antagonism, is crucial for the accurate interpretation of experimental results. The detailed protocols and compiled quantitative data in this guide are intended to empower researchers to effectively utilize suramin in their studies and contribute to the advancing field of purinergic signaling and drug development.

References

- 1. news-medical.net [news-medical.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

The Pharmacology of Suramin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suramin (B1662206) is a polysulfonated naphthylurea that has been in clinical use for a century, primarily for the treatment of parasitic diseases such as African sleeping sickness and river blindness.[1][2][3] Its multifaceted pharmacological profile, however, extends far beyond its antiparasitic activity, with extensive research into its potential as an anticancer, antiviral, and neuroprotective agent.[2][4][5] This technical guide provides an in-depth exploration of the pharmacology of suramin and its derivatives, focusing on its complex mechanisms of action, structure-activity relationships, pharmacokinetic properties, and therapeutic potential. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers and drug development professionals in the field.

Mechanism of Action

The mechanism of action of suramin is pleiotropic, involving the inhibition of a wide range of extracellular and intracellular targets. This broad activity is largely attributed to its polyanionic nature, which allows it to interact with various proteins.

Antiparasitic Action

The primary therapeutic application of suramin is in the treatment of early-stage African trypanosomiasis, caused by Trypanosoma brucei rhodesiense and Trypanosoma brucei gambiense.[1][2] While the exact mechanism is not fully elucidated, it is believed to involve the disruption of the parasite's energy metabolism.[1][6] Suramin is thought to be taken up by parasites via receptor-mediated endocytosis after binding to low-density lipoproteins.[1] Once inside, it inhibits key enzymes in the glycolytic pathway, a critical energy source for trypanosomes.[1]

Inhibition of Purinergic Signaling

Suramin is a potent, non-selective antagonist of P2 purinergic receptors, including both the ionotropic P2X and metabotropic P2Y subtypes.[7][8][9] These receptors are activated by extracellular nucleotides like ATP and ADP and are involved in a myriad of physiological processes, including inflammation, neurotransmission, and cell proliferation.[8] By blocking these receptors, suramin can modulate these signaling pathways, which is thought to contribute to its anticancer and neuroprotective effects.[8][10]

dot

Caption: Inhibition of Purinergic Signaling by Suramin.

Inhibition of Growth Factor Binding

Suramin has been shown to inhibit the binding of various growth factors to their cell surface receptors, including epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and transforming growth factor-beta (TGF-β).[4][11] This action is thought to be a key contributor to its antiproliferative and anticancer effects. By preventing growth factor binding, suramin blocks the activation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[4]

dot

Caption: Inhibition of Growth Factor Signaling by Suramin.

Other Mechanisms

Suramin has also been reported to inhibit a variety of other enzymes and proteins, including:

-

Reverse transcriptase: This activity led to early investigations of suramin as a potential treatment for HIV.[12]

-

DNA polymerases: Suramin can inhibit DNA replication by targeting DNA polymerases alpha and delta.[12]

-

Sirtuins: It has been shown to inhibit SIRT1 and SIRT2, which are involved in various cellular processes, including gene silencing and aging.

-

Helicases and other DNA/RNA binding proteins.

Structure-Activity Relationships of Suramin Derivatives

The broad biological activity and toxicity of suramin have prompted the development of numerous derivatives with the aim of improving potency, selectivity, and pharmacokinetic properties. The symmetrical structure of suramin, with its central urea (B33335) core and polysulfonated naphthyl groups, provides a versatile scaffold for chemical modification.

Key structural modifications and their impact on activity include:

-

Modifications of the Naphthyl Rings: Altering the number and position of the sulfonate groups can significantly affect the potency and selectivity of the derivatives for different targets.

-

Replacement of the Urea Linker: Replacing the central urea group with other linkers has been explored to modulate the molecule's flexibility and interactions with target proteins.

-

Variations in the Phenyl Rings: Substitution on the phenyl rings can influence the overall shape and electronic properties of the molecule, leading to changes in biological activity.

dot

References

- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Network Viewer for NDEx [ndexbio.org]

- 8. The suramin analogue NF279 is a novel and potent antagonist selective for the P2X(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacodynamics of Telomerase Inhibition and Telomere Shortening by Noncytotoxic Suramin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Suramin affects DNA synthesis in HeLa cells by inhibition of DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

Suramin as a P2 Receptor Antagonist in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suramin (B1662206) is a polysulfonated naphthylurea compound that has been used for decades as an antiparasitic agent. Beyond its initial therapeutic application, suramin has emerged as a valuable pharmacological tool in cellular and molecular biology research due to its broad-spectrum antagonistic activity against P2 purinergic receptors.[1] P2 receptors are a family of cell surface receptors activated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). They are broadly classified into two main families: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs).[2]

This technical guide provides a comprehensive overview of suramin's use as a P2 receptor antagonist in cellular models. It details its mechanism of action, presents quantitative data on its potency against various P2 receptor subtypes, offers detailed experimental protocols for its characterization, and visualizes the intricate signaling pathways and experimental workflows involved.

Mechanism of Action

Suramin's antagonism at P2 receptors is complex and can vary depending on the receptor subtype. For P2X receptors, suramin generally acts as a non-competitive antagonist.[3] Radioligand binding assays have shown that suramin does not displace the binding of ATP to the receptor, suggesting it binds to an allosteric site.[3][4] This non-competitive inhibition affects the gating of the ion channel, preventing the influx of cations like Na⁺ and Ca²⁺ upon agonist binding.[3][5]

In contrast, at several P2Y receptor subtypes, suramin has been shown to act as a competitive antagonist.[5][6] For instance, Schild plot analysis has demonstrated a competitive antagonism at the P2Y2 receptor.[5] This indicates that suramin competes with the endogenous ligands (ATP, UTP) for the same binding site on the receptor. However, it's important to note that suramin is a non-selective antagonist, affecting multiple P2X and P2Y receptor subtypes.[6][7]

Data Presentation: Potency of Suramin at P2 Receptor Subtypes

The following tables summarize the reported potency of suramin as an antagonist at various P2 receptor subtypes. The data is presented as IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), or pA2 (a measure of antagonist potency derived from Schild plot analysis). It is crucial to consider that these values can vary depending on the experimental conditions, such as the cell type, expression system, agonist concentration, and specific assay used.

Table 1: Antagonistic Potency of Suramin at P2X Receptors

| P2X Subtype | Species | IC50 (µM) | Notes | Reference(s) |

| P2X1 | Human | ~10-30 | Inactive at lower concentrations. | [6] |

| P2X2 | Rat | ~100 | Non-competitive inhibition. | [3] |

| P2X3 | Human | ~1-10 | [6] | |

| P2X4 | Human, Mouse, Rat | >100 | Generally considered ineffective. | [8] |

| P2X5 | - | - | Data not readily available. | |

| P2X7 | - | >100 | Weak antagonist. | [9] |

Table 2: Antagonistic Potency of Suramin at P2Y Receptors

| P2Y Subtype | Species | Ki (µM) | pA2 | Notes | Reference(s) |

| P2Y1 | Turkey | - | 5.77 ± 0.11 | Competitive antagonism. | [9] |

| P2Y2 | Human | ~266 | 5.03 ± 0.22 | Competitive antagonism. | [5][10] |

| P2Y4 | - | - | - | Data not readily available. | |

| P2Y6 | - | - | - | Data not readily available. | |

| P2Y11 | Human | - | - | Suramin derivative NF157 is a selective antagonist (pKi = 7.35). | [6] |

| P2Y12 | - | - | - | Data not readily available. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize suramin as a P2 receptor antagonist in cellular models.

Whole-Cell Patch-Clamp Recording for P2X Receptor Antagonism

This protocol is designed to measure the inhibitory effect of suramin on ATP-gated currents in cells expressing specific P2X receptor subtypes.

Materials:

-

Cells expressing the P2X receptor of interest (e.g., HEK293 or CHO cells)

-

Glass coverslips

-

Recording chamber and inverted microscope

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular Solution (ECS) (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular Solution (ICS) (in mM): 147 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.3 with NaOH.

-

ATP stock solution

-

Suramin stock solution

Procedure:

-

Cell Preparation: Culture cells on glass coverslips. On the day of recording, transfer a coverslip to the recording chamber and perfuse with ECS.

-

Pipette Preparation: Pull patch pipettes to a resistance of 3-7 MΩ when filled with ICS.

-

Giga-Seal Formation: Approach a cell with the patch pipette while applying positive pressure. Upon contact, release the pressure to form a high-resistance seal (GΩ).

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane, establishing the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Baseline Recording: Record the baseline current.

-

Agonist Application: Apply the P2X receptor agonist (e.g., ATP) via a fast-perfusion system to elicit an inward current.

-

Antagonist Application: Pre-incubate the cells with varying concentrations of suramin in the ECS for a defined period (e.g., 2-5 minutes).

-

Co-application: Apply the agonist together with suramin and record the current response.

-

Data Analysis: Measure the peak current amplitude in the absence and presence of different suramin concentrations. Plot the normalized current as a function of suramin concentration to determine the IC50 value.

Calcium Imaging for P2Y Receptor Antagonism

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) upon P2Y receptor activation and its inhibition by suramin.

Materials:

-

Cells expressing the P2Y receptor of interest

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Krebs-Ringer-HEPES (KRH) buffer

-

P2Y receptor agonist (e.g., ATP, UTP, ADP)

-

Suramin stock solution

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed cells in the multi-well plates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in KRH buffer) for 1 hour at 37°C.

-

Washing: Wash the cells with KRH buffer to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence intensity.

-

Antagonist Incubation: Add varying concentrations of suramin to the wells and incubate for a specified time (e.g., 10-30 minutes).

-

Agonist Stimulation: Stimulate the cells by injecting the P2Y receptor agonist and continuously measure the fluorescence intensity.

-

Data Analysis: Calculate the change in fluorescence intensity (ΔF) for each well. Normalize the ΔF in the presence of suramin to the control response (agonist alone). Plot the normalized response against the suramin concentration to determine the IC50 value. For competitive antagonism, perform a Schild plot analysis to determine the pA2 value.

Radioligand Binding Assay

This assay is used to determine if suramin competes with a radiolabeled ligand for the same binding site on the P2 receptor.

Materials:

-

Cell membranes expressing the P2 receptor of interest

-

Radiolabeled P2 receptor agonist or antagonist (e.g., [³H]ATP, [³⁵S]ATPγS)

-

Binding buffer

-

Suramin stock solution

-

Unlabeled ('cold') ligand for determining non-specific binding

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: In a microtiter plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of suramin. Include a set of wells with an excess of unlabeled ligand to determine non-specific binding.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each suramin concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of suramin concentration to determine if suramin displaces the radioligand and to calculate its Ki value.

Mandatory Visualizations

Signaling Pathways

Caption: P2X Receptor Signaling Pathway.

Caption: P2Y Receptor Signaling Pathways.

Experimental Workflow

Caption: Workflow for Characterizing Suramin.

Conclusion

Suramin remains a widely used, albeit non-selective, tool for investigating purinergic signaling in a variety of cellular models. Its distinct mechanisms of action at P2X and P2Y receptors, coupled with a wealth of available data, make it an important compound in the pharmacologist's toolbox. However, researchers must be mindful of its off-target effects and the variability in its potency across different receptor subtypes and experimental systems. The detailed protocols and data presented in this guide are intended to aid in the design and interpretation of experiments utilizing suramin to probe the complex world of P2 receptor signaling. The development of more selective suramin derivatives continues to be an active area of research, promising more precise tools for dissecting the roles of individual P2 receptor subtypes in health and disease.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Suramin's Molecular Engagements: A Technical Guide to Targets Beyond Purinergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract: Suramin (B1662206) is a polysulfonated naphthylurea compound that has been used for nearly a century as an antiparasitic agent. Its clinical applications have been explored, and in some cases limited, by its extensive polypharmacology. While its antagonism of purinergic receptors is well-documented, a vast and diverse landscape of other molecular targets exists. This guide provides an in-depth technical overview of Suramin's interactions with key molecular targets beyond the purinergic system. We present quantitative binding and inhibition data, detail the experimental protocols used for their determination, and visualize the affected signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers investigating the complex biological activities of Suramin and for professionals in drug development exploring its potential repurposing or the design of more specific analogues.

Inhibition of Growth Factor Signaling

Suramin is a potent antagonist of various growth factor signaling pathways, a function attributed to its polyanionic nature. It is believed to directly bind to heparin-binding growth factors, thereby sterically hindering their interaction with cell surface receptors. This prevents receptor dimerization and the subsequent activation of intracellular tyrosine kinase domains, ultimately inhibiting downstream signaling and cellular proliferation.[1][2][3]

The mechanism involves Suramin binding directly to the growth factor, such as Fibroblast Growth Factor (FGF), changing the growth factor's conformation and physically blocking the receptor binding site.[2][3] This activity has been observed across multiple growth factor families, including Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), Transforming Growth Factor-beta (TGF-β), and Insulin-like Growth Factor (IGF).[1][3]

Quantitative Data: Growth Factor Interaction

| Target Interaction | Cell Line / System | IC50 / Inhibition | Assay Type |

| EGF Binding Inhibition | T24 Urothelial Carcinoma | ~300 µM | Radioligand Binding |

| EGF Binding Inhibition | HT1376 Urothelial Carcinoma | ~100 µM | Radioligand Binding |

| EGF Binding Inhibition | Human Meningioma | 320 µM | Radioligand Binding |

| IGF-1 Binding Inhibition | T24 & HT1376 Cells | ~60 µM | Radioligand Binding |

| IGF-1 Binding Inhibition | MCF-7 & MDA-MB 231 Cells | 40-50% inhibition at 100 µg/mL | Radioreceptor Assay |

| bFGF-induced Proliferation | Human RPE Cells | Significant inhibition at 31.25 µg/mL | MTT Assay |

| TGF-β1 Binding Inhibition | Osteosarcoma Cell Lines | Dose-dependent inhibition | Radioligand Binding |

Signaling Pathway Visualization

Experimental Protocol: Radioligand Binding Assay for EGF Receptor

This protocol is adapted from methodologies used to assess the inhibition of epidermal growth factor (EGF) binding.[4][5]

-

Cell Culture: Culture human urothelial carcinoma cells (e.g., T24 or HT1376) to near confluence in appropriate media.

-

Preparation: Wash the cell monolayers twice with a cold binding buffer (e.g., DMEM containing 25 mM HEPES and 1% BSA, pH 7.4).

-

Inhibition Assay:

-

Add 1 mL of binding buffer containing a constant concentration of ¹²⁵I-labeled EGF (e.g., 2 ng/mL).

-

Add varying concentrations of Suramin (e.g., from 1 µM to 1 mM) to the wells.

-

For non-specific binding control, add a high concentration of unlabeled EGF (e.g., 1 µg/mL).

-

Incubate the plates for a specified time (e.g., 4 hours) at 4°C to allow binding to reach equilibrium.

-

-

Washing: Aspirate the incubation medium and wash the monolayers three times with cold phosphate-buffered saline (PBS) to remove unbound radioligand.

-

Lysis and Counting: Solubilize the cells by adding a lysis buffer (e.g., 1 mL of 1 N NaOH). Transfer the lysate to counting vials.

-

Data Analysis: Measure the radioactivity in a gamma counter. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of Suramin concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Inhibition of Key Cellular Enzymes

Suramin's inhibitory action extends to a wide range of enzymes crucial for cellular function, including those involved in DNA replication, signal transduction, and cell cycle control.

DNA and RNA Polymerases

Suramin is a potent inhibitor of various polymerases, including reverse transcriptases, which was a basis for its early investigation as an anti-HIV agent.[6] It acts as a competitive inhibitor with respect to the template-primer for enzymes like DNA polymerase α and reverse transcriptase.[1] For others, like DNA primase, it competes with the ribonucleoside triphosphate substrate.[1]

Protein Tyrosine Phosphatases (PTPs)

Suramin is a reversible, competitive, and tight-binding inhibitor of several protein-tyrosine phosphatases (PTPs), with Ki values in the low micromolar range.[7][8] This inhibition leads to a general increase in tyrosine phosphorylation within cells.[9] It strongly inhibits CD45, the principal PTP of T lymphocytes, in a noncompetitive and irreversible manner.[10] It is also a potent inhibitor of Cdc25A, a key phosphatase in cell cycle progression.[11]

Other Kinases and Enzymes

Suramin also targets other key enzymes. It inhibits Protein Kinase C (PKC) isozymes by competing with ATP.[12] It was recently identified as a novel, potent inhibitor of Hepsin, a cell-surface serine protease implicated in cancer metastasis, by blocking its catalytic site.[13][14] Furthermore, it inhibits p34cdc2 kinase, a crucial regulator of the cell cycle.[15]

Quantitative Data: Enzyme Inhibition

| Target Enzyme | Type | Ki / IC50 | Mechanism of Inhibition |

| DNA Polymerase α | DNA Polymerase | Ki: 0.35 µM; IC50: 8 µM | Competitive with template-primer |

| DNA Polymerase δ | DNA Polymerase | IC50: 36 µM | Noncompetitive |

| RLV Reverse Transcriptase | RNA-dependent DNA Pol. | Ki: 0.54 µM | Competitive with template-primer |

| DNA Primase | RNA Polymerase | Ki: 2.6 µM | Competitive with substrate |

| Protein Tyrosine Phosphatases (general) | Phosphatase | Low µM range | Competitive, Reversible |

| Cdc25A | Phosphatase | IC50: 1.5 µM | Not specified |

| CD45 | Phosphatase | Not specified | Noncompetitive, Irreversible |

| Protein Kinase C (Type I-III) | Serine/Threonine Kinase | Ki: 17-31 µM | Competitive with ATP |

| p34cdc2 Kinase | Serine/Threonine Kinase | IC50: ~4 µM | Not specified |

| Hepsin | Serine Protease | IC50: 0.66 µM | Not specified |

Experimental Workflow Visualization

Experimental Protocol: General Enzyme Inhibition Assay (Hepsin Example)

This protocol is a generalized procedure adapted from methodologies for screening serine protease inhibitors like Hepsin.[14][16][17]

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 30 mM Tris-HCl, pH 8.5, 100 mM NaCl, 0.01% Triton X-100).

-

Enzyme Stock: Prepare a stock solution of purified recombinant human Hepsin in assay buffer.

-

Substrate Stock: Prepare a stock solution of a fluorogenic peptide substrate (e.g., pyroGlu-Pro-Arg-pNA) in DMSO or assay buffer.

-

Inhibitor Plate: Prepare a 96-well plate with a serial dilution of Suramin. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add a fixed amount of Hepsin enzyme to each well of the inhibitor plate.

-

Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Kinetic Measurement:

-

Immediately place the 96-well plate into a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence signal (product formation) at regular intervals for a set duration (e.g., every 60 seconds for 30 minutes).

-

-

Data Analysis:

-

For each concentration of Suramin, determine the initial reaction velocity (rate) from the linear portion of the fluorescence vs. time plot.

-

Normalize the rates relative to the positive control (100% activity).

-

Plot the percent inhibition against the logarithm of Suramin concentration and fit the data to a dose-response model to calculate the IC50 value.

-

Interaction with Other Intracellular Signaling Proteins

Beyond direct enzyme inhibition, Suramin modulates key protein-protein interactions within signaling cascades.

Raf1 Kinase Inhibitory Protein (hRKIP)

Suramin binds to human Raf1 kinase inhibitory protein (hRKIP) in its conserved ligand-binding pocket. hRKIP is a negative regulator of the MAPK/ERK pathway, acting by binding to and inhibiting Raf1 kinase. By binding to hRKIP, Suramin prevents the hRKIP-Raf1 interaction, which can paradoxically lead to the promotion and increased phosphorylation of ERK in the MAPK pathway.[18]

Direct MAPK/ERK Pathway Activation

In some cell types, Suramin can also activate the MAPK/ERK pathway more directly. This has been shown to occur through a pathway dependent on PI3K and MEK, leading to ERK1/2 activation and a subsequent increase in DNA synthesis.[19] The EC50 for this activation in CHO cells was approximately 2.4 µM.[19]

Signaling Pathway Visualization

Quantitative Data: Other Protein Interactions

| Target Protein | Binding Constant (Kd) | Assay Type |

| hRKIP | 23.8 µM | Biolayer Interferometry (BLI) |

| SARS-CoV-2 N-NTD | 2.74 µM | Biolayer Interferometry (BLI) |

| Histone Octamer | 250 nM | Not specified |

| Mcm10 | 0.65 µM | Surface Plasmon Resonance (SPR) |

Experimental Workflow Visualization

Experimental Protocol: Biolayer Interferometry (BLI) for Binding Kinetics

This protocol provides a general framework for assessing the binding kinetics between a protein and a small molecule like Suramin using BLI.[20][21]

-

Preparation:

-

Ligand Biotinylation: If using streptavidin (SA) biosensors, the target protein (e.g., hRKIP) must be biotinylated. This can be achieved through various chemical or enzymatic methods.

-

Reagents: Prepare assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA). Prepare a dilution series of the analyte (Suramin) in assay buffer.

-

Instrument Setup: Turn on the BLI instrument (e.g., Octet) at least 60 minutes prior to the experiment to allow for lamp stabilization.

-

-

Assay Setup (in a 96-well plate):

-

Fill wells with assay buffer for sensor hydration and baseline steps.

-

Fill wells with the biotinylated ligand solution for the loading step.

-

Fill wells with the Suramin dilution series for the association step.

-

Fill wells with assay buffer for the dissociation step.

-

-

BLI Run Protocol:

-

Sensor Hydration (60s): Dip the SA biosensors into the assay buffer.

-

Baseline 1 (60s): Transfer sensors to fresh buffer to establish a stable baseline.

-

Loading (120-300s): Move sensors into the wells containing the biotinylated ligand. Monitor the signal shift until a desired loading level is achieved.

-

Baseline 2 (60s): Move the now-loaded sensors into buffer to wash away unbound ligand and establish a new baseline.

-

Association (180-300s): Move sensors into the wells containing the Suramin analyte series. The binding of Suramin to the immobilized ligand will cause a signal shift, which is monitored in real-time.

-

Dissociation (300-600s): Move sensors back into buffer wells. The dissociation of Suramin is monitored as a decay in the signal.

-

-

Data Analysis:

-

The instrument's software is used to process the raw data. The baseline steps are used for signal referencing.

-

The association and dissociation curves are globally fitted to a 1:1 binding model (or other appropriate models).

-

This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

References

- 1. Differential inhibition of various deoxyribonucleic and ribonucleic acid polymerases by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]

- 4. Suramin inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suramin inhibition of growth factor receptor binding and mitogenicity in AKR-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suramin: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Suramin rapidly alters cellular tyrosine phosphorylation in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suramin, an experimental chemotherapeutic drug, irreversibly blocks T cell CD45-protein tyrosine phosphatase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of suramin, an anti-human immunodeficiency virus reverse transcriptase agent, on protein kinase C. Differential activation and inhibition of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sms.carm.es [sms.carm.es]

- 14. Suramin, a drug for the treatment of trypanosomiasis, reduces the prothrombotic and metastatic phenotypes of colorectal cancer cells by inhibiting hepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of suramin on p34cdc2 kinase in vitro and in extracts from human H69 cells: evidence for a double mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Targeted inhibition of cell-surface serine protease Hepsin blocks prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suramin Targets the Conserved Ligand-Binding Pocket of Human Raf1 Kinase Inhibitory Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stimulation of extracellular signal-regulated kinase pathway by suramin with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cell Danger Response with Suramin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cell Danger Response (CDR) is an evolutionarily conserved metabolic response to cellular threats that exceed the cell's capacity for homeostasis.[1][2] When a cell is exposed to danger, whether from a virus, toxin, or physical injury, it initiates a defensive cascade.[1][3] A key feature of the CDR is the release of extracellular ATP (eATP) and other signaling molecules, which act as "danger signals" to neighboring cells.[4][5] This purinergic signaling, mediated by P2X and P2Y receptors, can lead to a state of chronic inflammation and metabolic dysregulation if the CDR becomes "stuck" and fails to resolve.[6][7]

Suramin (B1662206), a century-old drug originally developed to treat African sleeping sickness, has emerged as a valuable tool for investigating the CDR.[6][8] It functions as a non-selective antagonist of P2X and P2Y purinergic receptors, effectively dampening the danger signals that perpetuate the CDR.[9][10] By inhibiting this signaling, suramin allows cells to shift from a defensive posture back to normal metabolic function and communication, offering a potential therapeutic avenue for a range of chronic conditions believed to be driven by a persistent CDR.[3][7] This technical guide provides an in-depth overview of the core concepts, experimental protocols, and quantitative data relevant to the use of suramin in studying the Cell Danger Response.

Data Presentation: Quantitative Effects of Suramin

The following tables summarize the key quantitative findings from clinical and preclinical studies investigating the effects of suramin on conditions associated with a dysregulated Cell Danger Response, such as Autism Spectrum Disorder (ASD).

Table 1: Human Clinical Trial Data for Suramin in Autism Spectrum Disorder (SAT-1 Trial)

| Outcome Measure | Suramin Treatment Group (n=5) | Placebo Group (n=5) | p-value | Reference |

| ADOS-2 Comparison Score Change | -1.6 ± 0.55 | No significant change | 0.0028 | [6][7] |

| Aberrant Behavior Checklist (ABC) - Core (10 mg/kg dose) | -12.5 ± 3.18 (mean ± SE) | -8.9 ± 2.86 (mean ± SE) | Not statistically significant | [3][11] |

| Clinical Global Impressions - Improvement (CGI-I) (10 mg/kg dose) | 2.8 ± 0.30 (mean ± SE) | 1.7 ± 0.27 (mean ± SE) | 0.016 | [3][11] |

| Suramin Plasma Concentration (2 days post-infusion) | 12 ± 1.5 µmol/L (mean ± SD) | N/A | N/A | [6][7] |

| Suramin Plasma Concentration (6 weeks post-infusion) | 1.5 ± 0.5 µmol/L (mean ± SD) | N/A | N/A | [6][7] |

| Suramin Terminal Half-life | 14.7 ± 0.7 days | N/A | N/A | [6][7] |

Table 2: Preclinical Mouse Model Data for Suramin in Autism-Like Phenotypes

| Model | Outcome Measure | Effect of Suramin Treatment | Reference |

| Maternal Immune Activation (MIA) Model | Social Behavior | Corrected autism-like social behavior deficits. | [3][8] |

| Maternal Immune Activation (MIA) Model | Metabolism | Normalized metabolic abnormalities. | [8] |

| Fragile X (Fmr1 knockout) Model | Social Behavior | Restored normal social behavior. A 26% reduction in social preference in knockout mice was corrected. | [12] |

| Fragile X (Fmr1 knockout) Model | Metabolism | Improved metabolic parameters. | [12] |

| Fragile X (Fmr1 knockout) Model | Synaptosomal Proteins | Corrected abnormalities in synaptosomal glutamate, endocannabinoid, and purinergic receptor expression. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of the CDR with suramin. The following protocols provide step-by-step guidance for key in vitro experiments.

Protocol 1: Measurement of Extracellular ATP (eATP)

This protocol outlines the use of a commercially available bioluminescent assay to quantify eATP released from cells in culture, a primary indicator of the Cell Danger Response.

Materials:

-

Cells of interest cultured in a sterile, opaque 96-well or 384-well plate.

-

RealTime-Glo™ Extracellular ATP Assay Reagent (Promega or similar).

-

Cell culture medium.

-

Test compound (Suramin) and vehicle control.

-

Positive control for ATP release (e.g., digitonin).

-

Plate-reading luminometer.

Procedure:

-

Cell Plating: Seed cells at a density of 5,000–20,000 cells per well in a 96-well plate (or adjust for 384-well format) and allow them to adhere and stabilize overnight.[13]

-

Reagent Preparation: Reconstitute the RealTime-Glo™ Extracellular ATP Assay Reagent in cell culture medium according to the manufacturer's instructions. Use aseptic techniques to prevent contamination.[13]

-

Treatment: Add serially diluted suramin or vehicle control to the appropriate wells.[13] Include wells with a known ATP-releasing agent as a positive control.

-

Assay Initiation: Add the prepared RealTime-Glo™ reagent to all wells.[13]

-

Incubation and Measurement: Place the plate in a luminometer capable of maintaining 37°C. Measure luminescence at desired time intervals to obtain kinetic data on eATP release.[13][14] For endpoint assays, a single reading can be taken after a defined incubation period.

-

Optional - Total ATP Measurement: At the end of the experiment, add a pore-forming agent like digitonin (B1670571) to release all intracellular ATP, allowing for the measurement of total ATP and an assessment of overall cell health.[13]

-

Data Analysis: Subtract the background luminescence from all readings. Plot luminescence over time to visualize the kinetics of eATP release in response to suramin treatment.

Protocol 2: Assessment of Cell Viability and Cytotoxicity

It is essential to determine if the effects of suramin are due to a specific modulation of the CDR or to general cytotoxicity. The MTT and LDH assays are standard methods for this purpose.

A. MTT Assay for Cell Viability

Materials:

-

Cells cultured in a 96-well plate.

-

Suramin at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS).

-

Microplate reader (spectrophotometer).

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of suramin concentrations for the desired duration. Include untreated control wells.

-

MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the suramin concentration to determine the IC50 value.

B. LDH Assay for Cytotoxicity

Materials:

-

Cells cultured in a 96-well plate.

-

Suramin at various concentrations.

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit.

-

Microplate reader (spectrophotometer).

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with suramin as described for the MTT assay.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Follow the manufacturer's protocol for the LDH assay kit, which typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Protocol 3: Assessment of Mitochondrial Function

Since the CDR is intrinsically linked to mitochondrial metabolism, assessing mitochondrial function is crucial. This protocol provides a general framework for measuring mitochondrial membrane potential and ATP production.

A. Mitochondrial Membrane Potential (ΔΨm) Assessment

Materials:

-

Cells cultured on glass-bottom dishes or in a 96-well plate.

-

Suramin.

-

Fluorescent dyes sensitive to ΔΨm (e.g., TMRM, TMRE, or JC-1).

-

Fluorescence microscope or plate reader.

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with suramin as required.

-

Dye Loading: Incubate the cells with the chosen fluorescent dye according to the manufacturer's instructions.

-

Imaging/Measurement: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader. For JC-1, measure both green (monomers, indicating low ΔΨm) and red (aggregates, indicating high ΔΨm) fluorescence.

-

Data Analysis: Quantify the fluorescence intensity. For JC-1, the ratio of red to green fluorescence is used as an indicator of mitochondrial polarization. A decrease in this ratio suggests mitochondrial depolarization.

B. Mitochondrial ATP Production Assay

Materials:

-

Cells cultured in a 96-well plate.

-

Suramin.

-

ATP bioluminescence assay kit.

-

Inhibitors of glycolysis (e.g., 2-deoxyglucose) and oxidative phosphorylation (e.g., oligomycin).

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with suramin.

-

Inhibitor Treatment: To distinguish between glycolytic and mitochondrial ATP, treat parallel sets of wells with either a glycolysis inhibitor or an oxidative phosphorylation inhibitor for a short period before the assay.

-

Cell Lysis and ATP Measurement: Lyse the cells and measure ATP levels using a bioluminescence assay kit as per the manufacturer's protocol.

-

Data Analysis: Calculate the amount of ATP produced via oxidative phosphorylation by subtracting the ATP levels in the presence of an oxidative phosphorylation inhibitor from the total ATP levels. Compare the mitochondrial ATP production in suramin-treated cells to control cells.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in the investigation of the Cell Danger Response with suramin.

Diagram 1: The Cell Danger Response Signaling Pathway and Suramin's Point of Intervention

Caption: The Cell Danger Response pathway and Suramin's inhibitory action.

Diagram 2: Experimental Workflow for Investigating the CDR with Suramin

References

- 1. protocols.io [protocols.io]

- 2. naviauxlab.ucsd.edu [naviauxlab.ucsd.edu]

- 3. Randomized clinical trial of low dose suramin intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug for sleeping sickness eases autism symptoms in mice | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 5. atsjournals.org [atsjournals.org]

- 6. Low‐dose suramin in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. naviauxlab.ucsd.edu [naviauxlab.ucsd.edu]

- 8. Single dose of drug reverses autism-like symptoms in mice | University of California [universityofcalifornia.edu]

- 9. researchgate.net [researchgate.net]

- 10. Epidermal growth factor receptor expression and suramin cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Antipurinergic therapy corrects the autism-like features in the Fragile X (Fmr1 knockout) mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. RealTime-Glo™ Extracellular ATP Assay [promega.jp]

Suramin's Role in Inhibiting Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suramin (B1662206), a polysulfonated naphthylurea, has long been recognized for its potent inhibitory effects against a variety of enzymes, including the reverse transcriptases (RTs) of retroviruses. This technical guide provides an in-depth analysis of suramin's role as a reverse transcriptase inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in virology and antiviral drug development.

Introduction

Reverse transcriptase, an RNA-dependent DNA polymerase, is a critical enzyme for the replication of retroviruses, including the human immunodeficiency virus (HIV).[1][2] Its essential role in the viral life cycle has made it a primary target for the development of antiretroviral drugs. Suramin, a compound initially developed for the treatment of trypanosomiasis, was one of the early molecules identified as a potent inhibitor of this crucial viral enzyme.[1] While its clinical application as an antiretroviral has been limited by its nonspecificity and toxicity, suramin remains a valuable tool for in vitro studies of reverse transcriptase and serves as a scaffold for the design of novel inhibitors.[3][4] This guide will explore the core aspects of suramin's interaction with reverse transcriptase.

Mechanism of Action

Suramin functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its primary mechanism of action is through competitive inhibition with respect to the template-primer.[1] The highly negatively charged polysulfonated structure of suramin is thought to mimic the phosphate (B84403) backbone of the nucleic acid template-primer, allowing it to bind to the template-primer binding site on the reverse transcriptase enzyme.[1][5] This interaction prevents the natural RNA template and primer from binding, thereby halting the initiation of DNA synthesis. Kinetic studies have consistently shown that suramin is a competitive inhibitor with the template-primer, such as (A)n•oligo(dT), and does not compete with the dNTP substrates.[1]

Quantitative Data on Reverse Transcriptase Inhibition

Suramin has demonstrated inhibitory activity against a range of retroviral reverse transcriptases. The following tables summarize the available quantitative data, primarily as 50% inhibitory concentrations (IC50) and inhibition constants (Ki).

| Virus/Enzyme | Template-Primer | IC50 | Reference |

| Moloney Murine Leukemia Virus (M-MuLV) | Endogenous RNA | 0.1 - 1 µg/mL | [1] |

| Rauscher Murine Leukemia Virus (RLV) | Endogenous RNA | 0.1 - 1 µg/mL | [1] |

| Avian Myeloblastosis Virus (AMV) | Endogenous RNA | 0.1 - 1 µg/mL | [1] |

| Human Immunodeficiency Virus Type 1 (HIV-1) | poly(rC)•oligo(dG) | Varies (used as baseline) | [3][4] |

| Enzyme | Inhibitor | Ki | Competition | Reference |

| Rauscher Murine Leukemia Virus (RLV) RT | Suramin | 0.54 µM | Template-Primer | [6] |

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations. The provided ranges reflect data from the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the inhibitory effect of suramin on reverse transcriptase.

Non-Radioactive Reverse Transcriptase Inhibition Assay (ELISA-based)

This protocol is adapted from commercially available kits and provides a high-throughput, non-radioactive method for screening RT inhibitors.[2][7]

Principle:

This assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand synthesized by RT using a poly(A)•oligo(dT) template-primer. The biotinylated DNA product is captured on a streptavidin-coated microplate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase (POD). The amount of synthesized DNA is then quantified by a colorimetric reaction with a POD substrate.

Materials:

-

Recombinant Reverse Transcriptase (e.g., HIV-1 RT)

-

Suramin (or other test inhibitors)

-

Reaction Buffer (containing MgCl2, DTT)

-

dNTP mix (containing biotin-dUTP and DIG-dUTP)

-

Template-Primer: poly(A)•oligo(dT)

-

Lysis Buffer

-

Streptavidin-coated 96-well microplate

-

Washing Buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-DIG-POD conjugate

-

POD Substrate (e.g., ABTS)

-

Stop Solution (e.g., 1 M H2SO4)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of suramin in an appropriate solvent (e.g., water or DMSO, with final DMSO concentration kept low).

-

Thaw all other reagents and keep them on ice.

-

Prepare the complete reaction mix by combining the reaction buffer, dNTP mix, and template-primer.

-

-

Assay Setup:

-

Negative Control: Add reaction mix and lysis buffer (without enzyme) to designated wells.

-

Positive Control (No Inhibitor): Add reaction mix and diluted HIV-1 RT to designated wells.

-

Test Wells: Add reaction mix, diluted HIV-1 RT, and the various concentrations of suramin to the remaining wells.

-

-

Reverse Transcription Reaction:

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Capture of DNA Product:

-

Transfer the reaction mixtures to the streptavidin-coated microplate.

-

Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.

-

-

Washing:

-

Wash the plate 3-5 times with washing buffer to remove unbound reagents.

-

-

Detection:

-

Add the anti-DIG-POD conjugate to each well and incubate for 1 hour at 37°C.

-

Wash the plate 3-5 times with washing buffer.

-

-

Signal Development:

-

Add the POD substrate to each well and incubate at room temperature until sufficient color develops (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.

-

Subtract the average absorbance of the negative control wells from all other readings.

-

Calculate the percent inhibition for each suramin concentration relative to the positive control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the suramin concentration and fitting the data to a dose-response curve.

-

Conclusion

Suramin is a potent, non-specific inhibitor of reverse transcriptase that acts through a competitive mechanism with the template-primer. While its clinical utility in treating retroviral infections is limited, it remains a valuable research tool for understanding the molecular mechanisms of reverse transcription and for the development of novel, more specific inhibitors. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of virology and drug discovery. The continued study of suramin and its analogs may yet yield insights that can be leveraged in the design of next-generation antiretroviral therapies.

References

- 1. Suramin: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of human immunodeficiency virus type I reverse transcriptase by suramin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Observations on the suramin-mediated inhibition of cellular and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. raw.githubusercontent.com [raw.githubusercontent.com]

- 7. benchchem.com [benchchem.com]

Suramin's Multifaceted Inhibition of Growth Factor Binding and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suramin (B1662206), a polysulfonated naphthylurea, has long been recognized for its broad-spectrum biological activities, including its potent inhibition of various growth factors. This technical guide provides an in-depth examination of the mechanisms by which suramin disrupts growth factor binding and subsequent intracellular signaling cascades. We consolidate quantitative data on its inhibitory effects, present detailed experimental protocols for key assays, and visualize the affected signaling pathways. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of suramin and its derivatives in oncology and other proliferative diseases.

Introduction

Suramin's anticancer properties are largely attributed to its ability to interfere with the mitogenic signals transduced by a variety of growth factors, including Platelet-Derived Growth Factor (PDGF), Vascular Endothelial Growth Factor (VEGF), Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-beta (TGF-β)[1][2][3]. As a polyanionic compound, suramin is understood to interact with the positively charged regions of these growth factors, thereby preventing their association with their cognate cell surface receptors[4]. This blockade of the initial step in signal transduction leads to the downstream inhibition of cellular processes critical for tumor growth and angiogenesis, such as proliferation, migration, and differentiation.

Mechanism of Action

The primary mechanism by which suramin inhibits growth factor signaling is through direct binding to the growth factors themselves[4]. This interaction is thought to be electrostatic in nature, driven by the attraction between the negatively charged sulfonate groups of suramin and positively charged amino acid residues within the growth factor's receptor-binding domain. This binding can induce conformational changes in the growth factor, sterically hinder its access to the receptor, or both, ultimately preventing the formation of the growth factor-receptor complex[5]. The inhibition of growth factor binding by suramin prevents receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domains, which is the critical first step in the activation of downstream signaling pathways[5].

Quantitative Data: Suramin's Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of suramin for the binding of various growth factors to their receptors and for the inhibition of cellular proliferation.

Table 1: Inhibition of Growth Factor Receptor Binding by Suramin

| Growth Factor | Cell Line/Tissue | Assay Type | IC50 | Reference(s) |

| EGF | Human Meningioma Sections | Quantitative Receptor Autoradiography | 320 µM | [1][6] |

| EGF | T24 Urothelial Carcinoma | Radioligand Binding | ~300 µM | [7] |

| EGF | HT1376 Urothelial Carcinoma | Radioligand Binding | ~100 µM | [7] |

| IGF-1 | T24 & HT1376 Urothelial Carcinoma | Radioligand Binding | 60 µM | [7] |

| IGF-1 | Human Breast Cancer Cells | Radioreceptor Assay | 40-50% inhibition at 100 µg/mL | [8] |

| PDGF | Swiss 3T3 Cells | Radioligand Binding (Simultaneous) | ~60 µM (90 µg/mL) | [4] |

| bFGF (low affinity) | Bovine Capillary Endothelial (BCE) Cells | Radioligand Binding | 24.3 µg/mL | [9] |

| bFGF (high affinity) | Bovine Capillary Endothelial (BCE) Cells | Radioligand Binding | 71.5 µg/mL | [9] |

Table 2: Inhibition of Cell Proliferation by Suramin

| Cell Line | Cancer Type | Assay Type | IC50 | Reference(s) |

| MCF-7 | Breast Cancer | Cell Counts & Thymidine Incorporation | ~200 µg/mL | [8] |

| MDA-MB 231 | Breast Cancer | Cell Counts & Thymidine Incorporation | ~200 µg/mL | [8] |

| Primary Prostate Epithelial Cells | Prostate Cancer | Cell Proliferation Assay | 50 - 100 µM | [10] |

| V79/AP4 Fibroblasts | Fibroblast | Colony Formation Assay | 344.22 µg/mL | [11] |

| OS2 | Osteosarcoma | MTT Assay | 21 µg/mL | [12] |

| CAL 41 | Melanoma | MTT Assay | 120 µg/mL | [12] |

| CAL 24 | Melanoma | MTT Assay | 1408 µg/mL | [12] |

| MCF-7 | Breast Cancer | WST-1 Assay | 153.96 ± 1.44 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of suramin on growth factor binding and signaling.

Radioligand Binding Assay

This protocol is designed to determine the IC50 of suramin for the inhibition of a radiolabeled growth factor binding to its receptor on whole cells or membrane preparations.

Materials:

-

Cells or membrane preparations expressing the receptor of interest.

-

Radiolabeled growth factor (e.g., 125I-EGF, 125I-PDGF).

-

Unlabeled growth factor.

-

Suramin.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold).

-

96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of suramin and the unlabeled growth factor (for determining non-specific binding) in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of cell or membrane suspension (3-120 µg protein).

-

50 µL of suramin dilution (or buffer for total binding).

-

50 µL of unlabeled growth factor (a saturating concentration for non-specific binding wells) or buffer.

-

50 µL of radiolabeled growth factor at a concentration near its Kd.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation[13].

-

Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked filter plate.

-

Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Drying: Dry the filters for 30 minutes at 50°C.

-

Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of suramin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Receptor Tyrosine Kinase Assay

This assay measures the direct inhibitory effect of suramin on the autophosphorylation of a growth factor receptor's tyrosine kinase domain.

Materials:

-

Purified recombinant receptor tyrosine kinase.

-

Suramin.

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).

-

ATP solution.

-

Substrate (e.g., a peptide containing a tyrosine residue).

-

SDS-PAGE gels and buffers.

-

Western blotting apparatus and reagents.

-

Anti-phosphotyrosine antibody.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified receptor tyrosine kinase with various concentrations of suramin in kinase assay buffer. Pre-incubate for 15-30 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding ATP and the substrate. The final concentration of ATP should be at or near its Km for the kinase.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

Electrophoresis and Western Blotting:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).